molecular formula C35H22ClN3 B8390138 2-[3-Chloro-5-(9-phenanthryl)phenyl]-4,6-diphenyl-1,3,5-triazine

2-[3-Chloro-5-(9-phenanthryl)phenyl]-4,6-diphenyl-1,3,5-triazine

Cat. No. B8390138
M. Wt: 520.0 g/mol
InChI Key: FNMVYTWTGWHRAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-Chloro-5-(9-phenanthryl)phenyl]-4,6-diphenyl-1,3,5-triazine is a useful research compound. Its molecular formula is C35H22ClN3 and its molecular weight is 520.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C35H22ClN3

Molecular Weight

520.0 g/mol

IUPAC Name

2-(3-chloro-5-phenanthren-9-ylphenyl)-4,6-diphenyl-1,3,5-triazine

InChI

InChI=1S/C35H22ClN3/c36-28-20-26(32-22-25-15-7-8-16-29(25)30-17-9-10-18-31(30)32)19-27(21-28)35-38-33(23-11-3-1-4-12-23)37-34(39-35)24-13-5-2-6-14-24/h1-22H

InChI Key

FNMVYTWTGWHRAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CC(=C3)C4=CC5=CC=CC=C5C6=CC=CC=C64)Cl)C7=CC=CC=C7

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a stream of argon, 0.52 g (2.36 mmol) of 9-phenanthreneboronic acid, 0.91 g (2.15 mmol) of 2-(3-bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine and 24.8 mg (0.022 mmol) of tetrakis(triphenylphosphine)palladium were suspended in a mixed solvent comprised of 80 mL of toluene and 10 mL of ethanol, and the temperature of the obtained suspension was elevated to 60° C. 6.45 mL (6.45 mmol) of an aqueous 1M K2CO3 solution was gradually added dropwise to the suspension, and the obtained mixture was distilled under reflux for 18 hours. The resultant reaction mixture was cooled to room temperature, and then distilled under a reduced pressure to remove all volatile materials. Methanol was added to the concentrate, and the thus-deposited solid was collected by filtration. The thus-obtained crude product was dissolved in chloroform and the obtained solution was filtered by celite. The filtrate was distilled to remove all volatile materials to give 1.02 g of an intermediate 2-[3-chloro-5-(9-phenanthryl)phenyl]-4,6-diphenyl-1,3,5-triazine as grayish white solid (yield: 91%).
Quantity
0.52 g
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reactant
Reaction Step One
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0.91 g
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reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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24.8 mg
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catalyst
Reaction Step Six

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